2-(aminomethyl)-3-chloro-N,N-diethylaniline
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Overview
Description
2-(aminomethyl)-3-chloro-N,N-diethylaniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, which means they contain an amino group attached to a benzene ring. This particular compound is characterized by the presence of an aminomethyl group at the second position, a chlorine atom at the third position, and two ethyl groups attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-3-chloro-N,N-diethylaniline can be achieved through several methods. One common approach involves the reaction of 3-chloroaniline with formaldehyde and diethylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum, can enhance the reaction rate and selectivity. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-3-chloro-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(aminomethyl)-3-chloro-N,N-diethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-3-chloro-N,N-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(aminomethyl)-3-chloroaniline: Lacks the diethyl groups on the nitrogen atom.
3-chloro-N,N-diethylaniline: Lacks the aminomethyl group.
2-(aminomethyl)-N,N-diethylaniline: Lacks the chlorine atom.
Uniqueness
2-(aminomethyl)-3-chloro-N,N-diethylaniline is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Biological Activity
2-(Aminomethyl)-3-chloro-N,N-diethylaniline is a compound of significant interest due to its biological activities, particularly in antimicrobial and biochemical interactions. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C12H17ClN2
Molecular Weight: 224.73 g/mol
IUPAC Name: this compound
The compound features an amine group, a chloro substituent, and diethyl groups attached to the nitrogen atom, which contribute to its biological activity.
Target Interaction
The primary biological target of this compound is the bacterial membrane. The compound exhibits antimicrobial properties by disrupting the integrity of bacterial membranes, leading to cell death. This mechanism involves:
- Membrane Disruption: The cationic nature of the compound allows it to interact with negatively charged components of bacterial membranes, causing leakage of cellular contents and ultimately cell lysis.
- Enzyme Interaction: It has been noted that this compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications in pharmacokinetics and toxicity .
Antimicrobial Effects
Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria. The effectiveness can be summarized as follows:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These results demonstrate a broad-spectrum antibacterial effect, particularly against Gram-positive bacteria like Staphylococcus aureus.
Cellular Effects
The compound has been shown to influence several cellular processes:
- Cell Signaling: It modulates kinase activity, impacting pathways involved in cell growth and survival.
- Gene Expression: Alterations in gene expression profiles have been observed, indicating potential roles in regulating cellular responses to stress or damage.
Study on Antibacterial Activity
In a controlled study, the antibacterial efficacy of this compound was evaluated against clinical isolates of E. coli and S. aureus. The findings revealed:
- Time-Kill Assays: The compound achieved a >99% reduction in bacterial counts within 4 hours at concentrations above its MIC.
- Synergistic Effects: When combined with standard antibiotics (e.g., penicillin), it exhibited synergistic effects that enhanced overall antibacterial activity.
Toxicological Assessment
A toxicological study assessed the impact of this compound on mammalian cells:
- Cytotoxicity Tests: In vitro assays using human liver cells indicated a cytotoxic effect at higher concentrations (>100 µg/mL), suggesting a need for caution regarding dosage in therapeutic applications .
- Metabolic Pathways: Investigations into metabolic pathways revealed that the compound undergoes N-oxidation via cytochrome P450s, leading to potentially toxic metabolites that could contribute to adverse effects .
Properties
Molecular Formula |
C11H17ClN2 |
---|---|
Molecular Weight |
212.72 g/mol |
IUPAC Name |
2-(aminomethyl)-3-chloro-N,N-diethylaniline |
InChI |
InChI=1S/C11H17ClN2/c1-3-14(4-2)11-7-5-6-10(12)9(11)8-13/h5-7H,3-4,8,13H2,1-2H3 |
InChI Key |
RFJNYRHCJBCEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=CC=C1)Cl)CN |
Origin of Product |
United States |
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